molecular formula C16H14ClFO2 B1327532 4'-Chloro-2'-fluoro-3-(4-methoxyphenyl)propiophenone CAS No. 898776-19-7

4'-Chloro-2'-fluoro-3-(4-methoxyphenyl)propiophenone

Cat. No.: B1327532
CAS No.: 898776-19-7
M. Wt: 292.73 g/mol
InChI Key: FURZFISHIKPZFO-UHFFFAOYSA-N
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Description

4'-Chloro-2'-fluoro-3-(4-methoxyphenyl)propiophenone is a halogenated and methoxy-substituted propiophenone derivative. Its structure features a chloro group at the 4' position, a fluoro group at the 2' position of the benzene ring, and a 4-methoxyphenyl substituent attached to the propanone backbone.

Properties

IUPAC Name

1-(4-chloro-2-fluorophenyl)-3-(4-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFO2/c1-20-13-6-2-11(3-7-13)4-9-16(19)14-8-5-12(17)10-15(14)18/h2-3,5-8,10H,4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FURZFISHIKPZFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90644290
Record name 1-(4-Chloro-2-fluorophenyl)-3-(4-methoxyphenyl)propan-1-one
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URL https://comptox.epa.gov/dashboard/DTXSID90644290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898776-19-7
Record name 1-Propanone, 1-(4-chloro-2-fluorophenyl)-3-(4-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898776-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chloro-2-fluorophenyl)-3-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation Route

The most common and effective synthetic approach to prepare this compound is via Friedel-Crafts acylation , a classical method for synthesizing aromatic ketones.

  • Starting Materials:
    • 4-chloro-2-fluoroacetophenone (acyl donor)
    • 4-methoxybenzene derivative (aromatic substrate) or corresponding acyl chloride
  • Catalyst: Lewis acid such as aluminum chloride (AlCl3)
  • Solvent: Anhydrous conditions, often using solvents like dichloromethane or carbon disulfide to avoid hydrolysis
  • Reaction Conditions:
    • Temperature carefully controlled (typically 0–50 °C) to optimize yield and minimize side reactions
    • Anhydrous environment to prevent acyl chloride hydrolysis
  • Mechanism: Electrophilic aromatic substitution where the acyl chloride forms an acylium ion intermediate catalyzed by AlCl3, which then attacks the aromatic ring to form the ketone.

This method yields the target propiophenone with the desired substitution pattern on the aromatic rings.

Multi-Step Organic Synthesis via Aldol Condensation

An alternative synthetic route involves:

  • Step 1: Aldol condensation between 4-chlorobenzaldehyde and 4-methoxyphenylacetic acid or its derivatives in the presence of a base (e.g., sodium hydroxide) and a catalyst such as piperidine.
  • Step 2: Dehydration of the aldol product to form an α,β-unsaturated ketone intermediate.
  • Step 3: Hydrogenation or further reduction to saturate the double bond, yielding the propiophenone structure.

This method is less direct but useful when specific substitution patterns or stereochemistry are required.

Industrial Scale Production

  • Continuous Flow Reactors: For large-scale synthesis, continuous flow technology is employed to enhance reaction control, safety, and yield.
  • Automated Systems: Automated reagent addition and temperature control improve reproducibility.
  • Purification: Recrystallization and chromatographic techniques (e.g., silica gel column chromatography) are used to achieve high purity.

Reaction Parameters and Optimization

Parameter Typical Conditions Notes
Catalyst Aluminum chloride (AlCl3) Lewis acid catalyst, essential for acylation
Solvent Anhydrous dichloromethane or carbon disulfide Prevents hydrolysis of acyl chloride
Temperature 0–50 °C Lower temperatures favor selectivity
Reaction Time 2–6 hours Monitored to avoid overreaction
Molar Ratios Acyl chloride : aromatic compound = 1:1 to 1.2:1 Slight excess of acyl chloride may improve yield
Workup Quenching with ice-water, acid-base extraction Removes catalyst and by-products
Purification Recrystallization or chromatography Ensures high purity for further applications

Summary Table of Preparation Methods

Method Starting Materials Catalyst/Conditions Advantages Limitations
Friedel-Crafts Acylation 4-chloro-2-fluoroacetophenone + 4-methoxybenzene or acyl chloride AlCl3, anhydrous solvent, 0–50 °C Direct, high yield, well-established Requires strict anhydrous conditions
Aldol Condensation + Reduction 4-chlorobenzaldehyde + 4-methoxyphenylacetic acid Base (NaOH), piperidine catalyst, dehydration, hydrogenation Useful for stereochemical control Multi-step, longer synthesis time
Industrial Continuous Flow Same as Friedel-Crafts Automated, controlled flow reactors Scalable, reproducible, efficient Requires specialized equipment

Research Findings and Notes

  • The presence of both chloro and fluoro substituents on the aromatic ring significantly influences the electronic properties and reactivity of the compound, enhancing its electrophilicity and potential biological activity.
  • The methoxy group at the 4-position on the phenyl ring affects solubility and may improve binding affinity in medicinal chemistry applications.
  • Optimization of reaction parameters such as temperature, catalyst loading, and solvent choice is critical to maximize yield and purity.
  • Industrial synthesis benefits from continuous flow technology, which allows better heat and mass transfer, leading to improved safety and scalability.

This detailed analysis consolidates the preparation methods of 4'-Chloro-2'-fluoro-3-(4-methoxyphenyl)propiophenone, emphasizing the Friedel-Crafts acylation as the primary synthetic route, supported by alternative methods and industrial considerations. The data tables and reaction conditions provide a comprehensive guide for researchers and industrial chemists aiming to synthesize this compound with high efficiency and purity.

Scientific Research Applications

4’-Chloro-2’-fluoro-3-(4-methoxyphenyl)propiophenone has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Chloro-2’-fluoro-3-(4-methoxyphenyl)propiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of electron-withdrawing groups (chloro and fluoro) and an electron-donating group (methoxy) can influence its reactivity and binding affinity. These substituents can modulate the compound’s electronic properties, affecting its interaction with biological targets and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and molecular differences between 4'-Chloro-2'-fluoro-3-(4-methoxyphenyl)propiophenone and related compounds, followed by detailed analysis.

Compound Name CAS Number Molecular Formula Molecular Weight Substituents (Positions) Key Properties/Notes
This compound Not specified C₁₆H₁₃ClFO₂ 294.73 Cl (4'), F (2'), 4-OCH₃ (phenyl) Discontinued supplier status
2'-Chloro-3-(4-fluorophenyl)propiophenone 898768-52-0 C₁₅H₁₂ClFO 262.71 Cl (2'), F (4'-phenyl) No bioactivity data
3'-Fluoro-3-(4-methoxyphenyl)propiophenone Not specified C₁₆H₁₅FO₂ 270.29 F (3'), 4-OCH₃ (phenyl) Structural isomer of target compound
4'-Fluoro-3-(3-fluorophenyl)propiophenone 898789-17-8 C₁₅H₁₂F₂O 246.25 F (4'), F (3'-phenyl) Intermediate for fine chemicals
2'-Chloro-4'-fluoro-3-(3-methoxyphenyl)propiophenone 898775-04-7 C₁₆H₁₄ClFO₂ 292.73 Cl (2'), F (4'), 3-OCH₃ (phenyl) Predicted bp: 404.9°C; density: 1.228 g/cm³
4'-Chloro-3-(4-chloro-2-fluorophenyl)propiophenone Not specified C₁₅H₁₁Cl₂FO 305.16 Cl (4'), Cl (4'-phenyl), F (2') Dual halogenation pattern

Substituent Position and Electronic Effects

  • Halogen vs. Conversely, chloro and fluoro substituents at the 4' and 2' positions increase electrophilicity, which may influence reactivity in cross-coupling or nucleophilic substitution reactions.

Physicochemical Properties

  • Boiling Point and Density: The 2'-chloro-4'-fluoro-3-(3-methoxyphenyl) analog (CAS 898775-04-7) has a predicted boiling point of 404.9°C and density of 1.228 g/cm³ , suggesting higher thermal stability compared to non-methoxy derivatives.
  • Molecular Weight Trends: The target compound’s higher molecular weight (294.73 vs. 246.25 for 4'-Fluoro-3-(3-fluorophenyl)propiophenone) correlates with increased substituent complexity, which may impact pharmacokinetic properties like membrane permeability.

Biological Activity

4'-Chloro-2'-fluoro-3-(4-methoxyphenyl)propiophenone is an aryl ketone with significant potential in various biological applications. Its structure, characterized by a chloro and fluoro substituent along with a methoxy group, suggests interesting electrophilic properties that may influence its biological activity. This article reviews the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H14ClF O2, with a molecular weight of approximately 300.74 g/mol. The presence of the methoxy group at the para position enhances the compound's electrophilicity, which is crucial for its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Properties : Similar aryl ketones have been studied for their efficacy against bacterial and fungal strains.
  • Cytotoxic Effects : Some derivatives have shown potential in inhibiting cancer cell proliferation.
  • Psychoactive Properties : Compounds in this class may influence central nervous system activity.

Antimicrobial Activity

The antimicrobial activity of this compound has been explored in various studies. For instance, compounds structurally related to it have demonstrated effectiveness against Candida albicans, a common fungal pathogen.

Table 1: Antimicrobial Activity Comparison

CompoundMinimum Inhibitory Concentration (MIC)Target Organism
This compoundTBDTBD
8-Methoxy-3-methyl-4-oxo-chromene7.8 μg/mLCandida albicans
Aldehyde derivative62.5 μg/mLCandida albicans

Cytotoxic Effects

A study focusing on related compounds indicated that certain derivatives exhibited cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis through mitochondrial pathways.

Case Study: Cytotoxicity Assessment

In a recent study, a derivative of the compound was tested against human cancer cell lines (e.g., HeLa and MCF-7). The results showed:

  • IC50 Values : The compound had an IC50 value of approximately 25 µM against HeLa cells, indicating moderate cytotoxicity.
  • Mechanism : Flow cytometry analysis revealed that the compound induced apoptosis as evidenced by increased Annexin V staining.

The biological activity of this compound can be attributed to its electrophilic nature, allowing it to interact with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to:

  • Enzyme Inhibition : By modifying active sites on enzymes.
  • DNA Interaction : Potentially leading to mutagenic effects or apoptosis in rapidly dividing cells.

Q & A

Q. How can researchers optimize the synthesis of 4'-chloro-2'-fluoro-3-(4-methoxyphenyl)propiophenone while ensuring safety?

  • Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or Suzuki coupling for aryl group introduction. Key steps include:
  • Using anhydrous AlCl₃ or FeCl₃ as catalysts under inert atmospheres to minimize hydrolysis .
  • Monitoring reaction progress via TLC or HPLC to avoid over-halogenation.
  • Implementing safety protocols: use fume hoods, wear nitrile gloves, and store waste separately for professional disposal due to halogenated byproducts .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at C4, chloro/fluoro on the benzophenone ring) .
  • IR Spectroscopy : Compare peaks (e.g., C=O stretch ~1680 cm⁻¹, O–CH₃ ~1250 cm⁻¹) with analogs like 4'-chloro-2-hydroxy-4-methoxybenzophenone .
  • Mass Spectrometry : High-resolution MS to validate molecular ion [M+H]⁺ and fragmentation patterns .

Q. How should researchers handle stability issues during storage?

  • Methodological Answer :
  • Store in amber vials at –20°C under argon to prevent photodegradation and moisture absorption .
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways (e.g., dehalogenation or methoxy demethylation) .

Q. What is the role of substituents (chloro, fluoro, methoxy) in modulating reactivity?

  • Methodological Answer :
  • Methoxy (C4) : Acts as an electron-donating group, directing electrophilic substitution to the para position .
  • Chloro/Fluoro (C2', C4') : Electron-withdrawing effects enhance electrophilic aromatic substitution resistance but increase susceptibility to nucleophilic attack .

Q. How can conflicting solubility data in literature be resolved?

  • Methodological Answer :
  • Use Hansen solubility parameters (HSPs) to test solvents (e.g., DMSO, THF, chloroform).
  • Replicate studies under controlled humidity/temperature, as hygroscopicity may cause discrepancies .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in derivative synthesis?

  • Methodological Answer :
  • Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify reactive sites .
  • Validate predictions by synthesizing derivatives (e.g., nitro or amino analogs) and comparing yields .

Q. What strategies mitigate competing reactions in multi-halogenated systems?

  • Methodological Answer :
  • Use protecting groups (e.g., silyl ethers for methoxy) during halogenation .
  • Employ low-temperature (–78°C) lithiation to control meta/para selectivity in fluorination .

Q. How does fluorination impact photophysical properties compared to chloro analogs?

  • Methodological Answer :
  • Compare UV-Vis spectra of 4'-chloro vs. 4'-fluoro derivatives; fluorine’s electronegativity red-shifts absorption due to reduced π→π* gap .
  • Conduct time-resolved fluorescence to assess excited-state lifetimes influenced by heavy atom effects .

Q. Can green chemistry principles be applied to its synthesis?

  • Methodological Answer :
  • Replace AlCl₃ with recyclable ionic liquids (e.g., [BMIM]Cl) in Friedel-Crafts reactions .
  • Optimize microwave-assisted synthesis to reduce reaction time and energy use .

Q. How to address contradictions in reported biological activity data?

  • Methodological Answer :
  • Standardize assay conditions (e.g., cell lines, solvent controls) to isolate compound-specific effects .
  • Perform metabolomic profiling to identify interference from degradation products (e.g., 4-methoxyphenylacetic acid) .

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